molecular formula C7H10N2O4S B14232971 [3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid CAS No. 397847-74-4

[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid

Cat. No.: B14232971
CAS No.: 397847-74-4
M. Wt: 218.23 g/mol
InChI Key: PKBBQBIFVUJIRY-UHFFFAOYSA-N
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Description

[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid: is a chemical compound with the IUPAC name 2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid. It has a molecular weight of 218.227 g/mol and is known for its unique structure, which includes a piperazine ring substituted with a sulfanylmethyl group and an acetic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid typically involves the reaction of piperazine derivatives with appropriate thiol and acetic acid reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like piperazine-2-carboxylic acid and piperazine-1,4-dicarboxylic acid share structural similarities.

    Thiol-containing compounds: Compounds such as cysteine and glutathione contain thiol groups and exhibit similar reactivity.

Uniqueness

[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid is unique due to its combination of a piperazine ring, a sulfanylmethyl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

397847-74-4

Molecular Formula

C7H10N2O4S

Molecular Weight

218.23 g/mol

IUPAC Name

2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid

InChI

InChI=1S/C7H10N2O4S/c10-5(11)1-3-6(12)9-4(2-14)7(13)8-3/h3-4,14H,1-2H2,(H,8,13)(H,9,12)(H,10,11)

InChI Key

PKBBQBIFVUJIRY-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CS)C(=O)O

Origin of Product

United States

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